N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
This compound is a chromene-2-carboxamide derivative featuring a 6,8-dimethyl-4-oxo-4H-chromene core. Its structure includes two distinct substituents on the carboxamide nitrogen: a 1,1-dioxidotetrahydrothiophen-3-yl group and a furan-2-ylmethyl group. The synthesis of such compounds typically involves condensation or alkylation reactions, as seen in analogous systems (e.g., and describe methods using NaH/DMF or acetic acid/sodium acetate for carboxamide functionalization) .
Properties
Molecular Formula |
C21H21NO6S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H21NO6S/c1-13-8-14(2)20-17(9-13)18(23)10-19(28-20)21(24)22(11-16-4-3-6-27-16)15-5-7-29(25,26)12-15/h3-4,6,8-10,15H,5,7,11-12H2,1-2H3 |
InChI Key |
POGZCWYUUHMNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Sulfone Group Addition: The sulfone group is typically introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Final Coupling: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfone group.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or further oxidized sulfone derivatives.
Reduction: Alcohols or reduced chromene derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural complexity. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for drug development. Its unique structure allows for the exploration of various biological targets and pathways.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfone group could participate in redox reactions, while the aromatic rings could engage in π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a chromene carboxamide backbone with other derivatives but differs in substituent placement and functional groups. Key comparisons include:
Positional Isomerism : The carboxamide group is at position 2 in the target compound, whereas compounds like 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide () feature a carboxamide at position 2. This positional variance influences electronic distribution and steric interactions .
In contrast, compound 12 () has a 4-sulfamoylphenyl group, which introduces a sulfonamide moiety known for enhancing bioavailability and target binding .
Physicochemical and Functional Implications
- Solubility : The 1,1-dioxidotetrahydrothiophene group in the target compound increases hydrophilicity compared to the sulfamoylphenyl group in compound 12, which balances hydrophilicity and lipophilicity .
- Reactivity : The furan moiety in the target compound may participate in π-π stacking or metabolic oxidation, whereas the sulfonamide in compound 12 offers hydrogen-bonding sites for target engagement .
Research Findings and Data
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of derivatives known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Chemical Structure and Properties
The molecular structure of the compound includes:
- Tetrahydrothiophene ring
- Furan ring
- Chromene core
This unique combination of functional groups contributes to its biological activity. The IUPAC name reflects its intricate structure and potential for interaction with biological targets.
Cytotoxicity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, the MTT assay has been utilized to assess cell viability after treatment with these compounds. The results indicated that certain derivatives can reduce cell viability with an EC50 value below 10 μM against cancer cells, suggesting potent anti-cancer properties .
Anti-parasitic Activity
The compound's structural analogs have shown effectiveness against parasites responsible for tropical diseases such as malaria and leishmaniasis. The mechanism involves interaction with key amino acids in enzymes critical for parasite survival. Studies indicate that these compounds can act as allosteric modulators, disrupting essential metabolic pathways in parasites .
Enzyme Inhibition
Research has highlighted the potential of this compound to inhibit key enzymes involved in various biological processes. For example:
- Cholinesterase Inhibition : Compounds related to this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's .
- Cyclooxygenase Inhibition : Some derivatives exhibit inhibitory effects on cyclooxygenase enzymes (COX), which are involved in inflammatory responses .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : Binding to specific active sites on enzymes, leading to inhibition or modulation of their activity.
- Reactive Oxygen Species (ROS) : Inducing oxidative stress in target cells, which can lead to apoptosis in cancer cells.
- Allosteric Modulation : Altering the conformation of target proteins, affecting their function without directly competing with substrates .
Case Studies
Several studies have reported the biological effects of similar compounds:
- A study on 4H-thiochromen derivatives revealed their cytotoxic activity against various cancer cell lines using the MTT assay .
- Another investigation focused on the anti-parasitic properties of thiochromen derivatives against Trypanosoma and Leishmania species, showcasing their potential as therapeutic agents .
- Research into enzyme inhibition demonstrated that certain derivatives can significantly inhibit AChE and COX enzymes, indicating their utility in treating neurodegenerative diseases and inflammation .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
